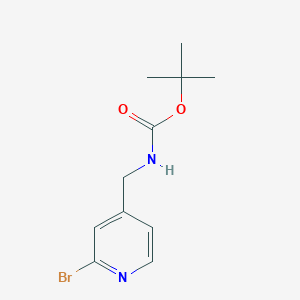
4-(N-Boc-aminomethyl)-2-bromopyridine
説明
“4-(N-Boc-aminomethyl)-2-bromopyridine” is a chemical compound used in laboratory settings . It is an aniline derivative .
Synthesis Analysis
This compound can be prepared via polycondensation reaction between diisocyanate and diol monomers . It may be used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt .Molecular Structure Analysis
The molecular formula of “4-(N-Boc-aminomethyl)-2-bromopyridine” is C12H18N2O2 . The InChI string is InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
As a protected amine, this compound can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .Physical And Chemical Properties Analysis
The compound is a solid with an off-white to brown appearance . Its melting point ranges from 75 to 80 °C .科学的研究の応用
4-(N-Boc-aminomethyl)-2-bromopyridine: A Comprehensive Analysis
Chromatography and Mass Spectrometry: This compound is utilized in chromatography and mass spectrometry applications, aiding in the efficient and effective measurement and manipulation of samples within these analytical techniques .
Synthesis of Haptens: It serves as a precursor in the synthesis of haptens, which are small molecules that elicit an immune response only when attached to a large carrier such as a protein .
Antibacterial Agents: The compound has been used in the preparation of cationic peptidomimetics, which show potential as advanced antibacterial agents against resistant strains like MRSA .
Boronic Acid Derivatives: It is also involved in the synthesis of boronic acid derivatives, which have applications ranging from materials science to medicine .
Amidation Reactions: The compound is used in one-pot amidation reactions, which are valuable for creating amides from protected amines, a key step in synthesizing various organic compounds .
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(N-Boc-aminomethyl)-2-bromopyridine is the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-(N-Boc-aminomethyl)-2-bromopyridine . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis and are critical for the creation of a wide range of chemical compounds .
Result of Action
The result of the action of 4-(N-Boc-aminomethyl)-2-bromopyridine is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of 4-(N-Boc-aminomethyl)-2-bromopyridine are influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed under mild conditions . .
特性
IUPAC Name |
tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAILCHNJCUBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655140 | |
| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049025-21-9 | |
| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)
![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)
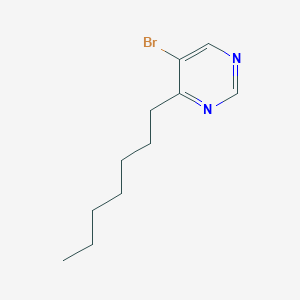
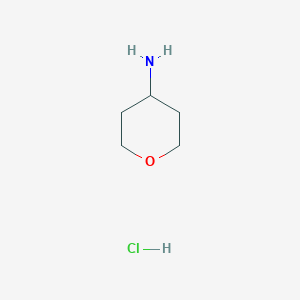

![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)
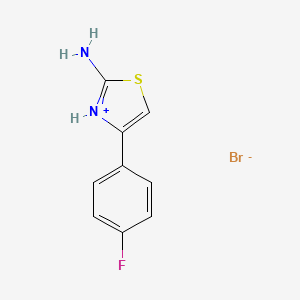
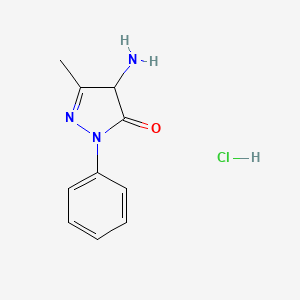
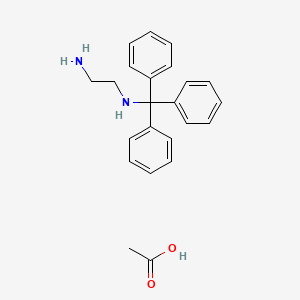
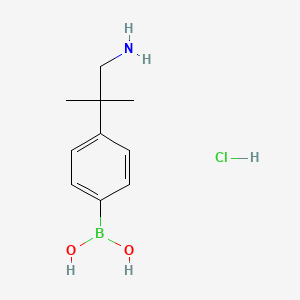
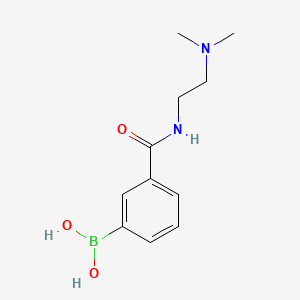

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1439240.png)